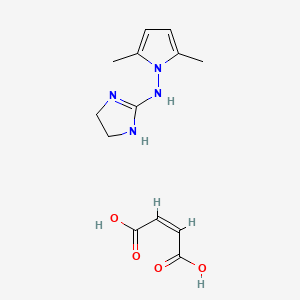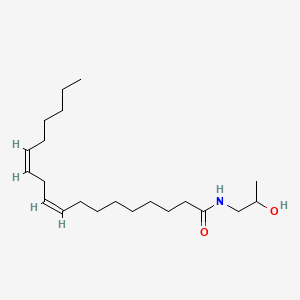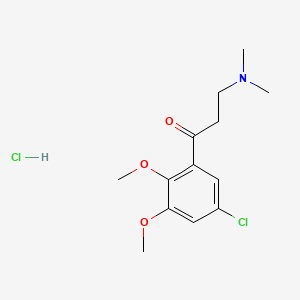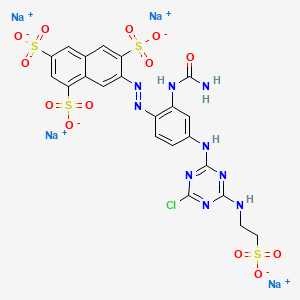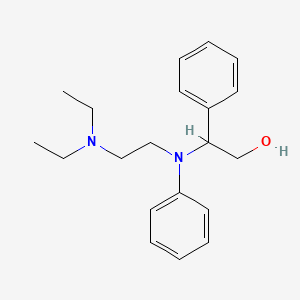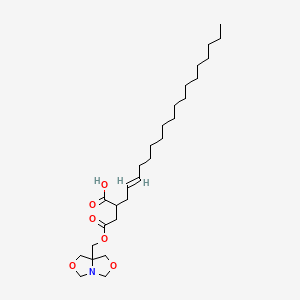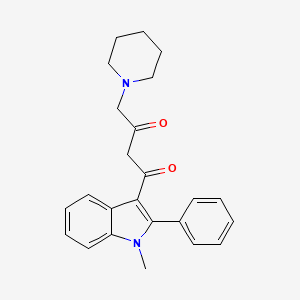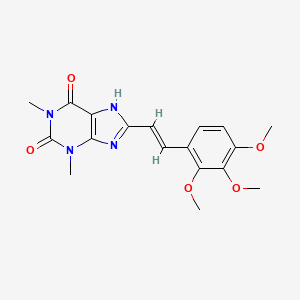
(E)-8-(2,3,4-Trimethoxystyryl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(2,3,4-Trimethoxystyryl)theophylline is a synthetic compound that combines the structural features of theophylline and trimethoxystyrene Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,3,4-Trimethoxystyryl)theophylline typically involves the following steps:
Preparation of 2,3,4-Trimethoxybenzaldehyde: This intermediate is synthesized from gallic acid through methylation using dimethyl sulfate in the presence of sodium hydroxide.
Synthesis of 2,3,4-Trimethoxystyrene: The 2,3,4-trimethoxybenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form 2,3,4-trimethoxystyrene.
Coupling with Theophylline: The final step involves the coupling of 2,3,4-trimethoxystyrene with theophylline under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-8-(2,3,4-Trimethoxystyryl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the styryl group to a single bond.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with single bonds in place of double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-8-(2,3,4-Trimethoxystyryl)theophylline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its bronchodilatory effects and potential use in treating respiratory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of (E)-8-(2,3,4-Trimethoxystyryl)theophylline involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting phosphodiesterase, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and other physiological effects. The trimethoxystyryl group may enhance the compound’s binding affinity and selectivity for its molecular targets.
類似化合物との比較
Similar Compounds
Theophylline: A bronchodilator with a similar core structure but lacking the trimethoxystyryl group.
Caffeine: Another methylxanthine with stimulant effects but different pharmacological properties.
Aminophylline: A complex of theophylline and ethylenediamine used in respiratory therapy.
Uniqueness
(E)-8-(2,3,4-Trimethoxystyryl)theophylline is unique due to the presence of the trimethoxystyryl group, which may confer additional pharmacological benefits such as enhanced potency, selectivity, and reduced side effects compared to its analogs.
特性
CAS番号 |
147700-32-1 |
|---|---|
分子式 |
C18H20N4O5 |
分子量 |
372.4 g/mol |
IUPAC名 |
1,3-dimethyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O5/c1-21-16-13(17(23)22(2)18(21)24)19-12(20-16)9-7-10-6-8-11(25-3)15(27-5)14(10)26-4/h6-9H,1-5H3,(H,19,20)/b9-7+ |
InChIキー |
GAQQSHXBDRDGGZ-VQHVLOKHSA-N |
異性体SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)OC |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


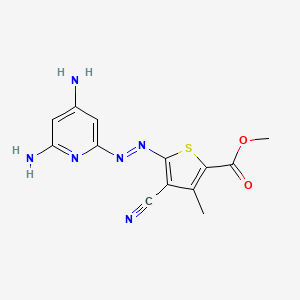
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
